molecular formula C29H35N5 B15109374 1-{5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2-phenylethyl)piperazine

1-{5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2-phenylethyl)piperazine

Cat. No.: B15109374
M. Wt: 453.6 g/mol
InChI Key: OEBJPVPDGFBCMX-UHFFFAOYSA-N
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Description

1-{5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2-phenylethyl)piperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is fused with a piperazine ring and substituted with various functional groups, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 1-{5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2-phenylethyl)piperazine involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. Common synthetic routes include:

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-{5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2-phenylethyl)piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2-phenylethyl)piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2-phenylethyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the modulation of signal transduction pathways and cellular processes . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-{5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2-phenylethyl)piperazine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperazine ring, which may confer distinct biological properties and enhance its therapeutic potential .

Properties

Molecular Formula

C29H35N5

Molecular Weight

453.6 g/mol

IUPAC Name

5-tert-butyl-2-methyl-3-phenyl-7-[4-(2-phenylethyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C29H35N5/c1-22-27(24-13-9-6-10-14-24)28-30-25(29(2,3)4)21-26(34(28)31-22)33-19-17-32(18-20-33)16-15-23-11-7-5-8-12-23/h5-14,21H,15-20H2,1-4H3

InChI Key

OEBJPVPDGFBCMX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)N4CCN(CC4)CCC5=CC=CC=C5

Origin of Product

United States

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